2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime
Description
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is a nitroxide-based compound featuring an imidazoline core substituted with methyl groups at positions 2 and 5, a carboxaldehyde group at position 4, and an oxime functional group at position 1.
Properties
Molecular Formula |
C8H14N3O2 |
|---|---|
Molecular Weight |
184.22 g/mol |
InChI |
InChI=1S/C8H14N3O2/c1-7(2)6(5-9-12)10-8(3,4)11(7)13/h5,12H,1-4H3/b9-5+ |
InChI Key |
RTSNJHGNCNPJOI-WEVVVXLNSA-N |
Isomeric SMILES |
CC1(C(=NC(N1[O])(C)C)/C=N/O)C |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)C=NO)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime typically involves:
- Formation of the imidazoline ring system with tetramethyl substitution.
- Introduction of the carboxaldehyde group at the 4-position.
- Conversion of the aldehyde to the oxime.
- Oxidation of the oxime to the nitroxide radical (oxyl).
This multi-step approach requires careful selection of reagents, catalysts, and reaction conditions to optimize yield and selectivity.
Detailed Preparation Procedure
Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde
- Starting from appropriate precursors such as 4-formylimidazole derivatives.
- Catalytic hydrogenation using Raney nickel in methanolic ammonia solution under controlled temperature (40–50 °C) and hydrogen pressure (5 bars) for extended periods (14 h per cycle) is employed to reduce and modify the ring system.
- Multiple hydrogenation cycles with additional Raney nickel catalyst ensure complete conversion.
- Post-reaction workup involves filtration, evaporation under vacuum, and treatment with methanol, toluene, ethanol, and ethereal hydrochloric acid to purify the intermediate aldehyde compound.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Raney nickel | Efficient hydrogenation |
| Solvent | Methanolic ammonia solution | Maintains reaction medium |
| Temperature | 40 °C initially, then 50 °C | Controlled reaction rate |
| Pressure | 5 bars hydrogen | Ensures hydrogenation |
| Duration | 14 hours per hydrogenation cycle | Complete conversion |
| Yield | Quantitative (100%) | 21.2 g product |
| Purification | Vacuum evaporation, solvent washes | High purity intermediate |
Step 2: Conversion to Oxime
- The aldehyde group is reacted with hydroxylamine derivatives under controlled pH and temperature to form the oxime functionality.
- This step is crucial for subsequent oxidation to the nitroxide radical.
Step 3: Oxidation to Nitroxide Radical (Oxyl)
- Oxidation of the oxime to the nitroxide radical is typically performed using mild oxidizing agents such as hydrogen peroxide under buffered aqueous conditions (pH ~7.2).
- Photooxidation methods using UV irradiation in the presence of hydrogen peroxide have also been reported to generate the nitroxide species selectively.
- Reaction conditions involve controlled irradiation with filtered xenon arc lamps and specific optical filters to minimize unwanted side reactions.
| Oxidation Method | Conditions | Notes |
|---|---|---|
| Chemical oxidation | H2O2, pH 7.2 phosphate buffer | Mild, selective oxidation |
| Photooxidation | UV irradiation (filtered xenon lamp) | Enables controlled radical formation |
| Fenton oxidation | Fe2+/H2O2 system, pH 7.2 | Hydroxyl radical generation, side product control necessary |
| Copper ion catalysis | Cu2+/H2O2 or Cu2+/ascorbic acid | Alternative radical generation |
Analytical Data and Characterization
- Retention Time (Rt): 0.49 min (D) in chromatographic analysis confirms product identity.
- Mass Spectrum: (M+H)+ = 98 for intermediate species, consistent with expected molecular weight.
- UV-Vis Absorption: Characteristic absorption maxima at 257 nm for imidazole-4-carboxaldehyde intermediate.
- NMR Analysis: Proton resonance confirms imidazole ring protons and substitution pattern.
- Yield: Quantitative yields reported for hydrogenation and oxime formation steps.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Hydrogenation of 4-formylimidazole | Raney Ni, methanolic ammonia, 40-50 °C, 5 bar H2, 14 h × 2 | 100 | Quantitative, high purity intermediate |
| Oxime formation | Hydroxylamine derivatives, controlled pH | High | Efficient conversion to oxime |
| Oxidation to nitroxide radical | H2O2, pH 7.2 buffer, UV irradiation or Fenton system | Moderate to high | Selective radical formation, requires control |
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazoline derivatives with different functional groups.
Scientific Research Applications
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime involves its interaction with specific molecular targets. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it useful in various applications, including antioxidant research and the study of oxidative stress.
Comparison with Similar Compounds
Structural Analog: 1-Hydroxy-2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide (CAS 18796-01-5)
Structural Differences :
- Functional Groups : The phenyl group at position 4 replaces the carboxaldehyde in the target compound.
- Oxime Configuration : Both compounds share an oxime group, but the phenyl analog lacks the aldehyde moiety.
Physical Properties :
Implications :
Radiosensitizing Analogs: Homodimeric Disulfides (Compounds 5, 10)
Functional Comparison :
- Compound 5 (N,N'-bis(3-(4-hydroxyphenyl)-2-oximinopropionyl)cystamine) and Compound 10 (N,N'-bis(2-(2-chlorophenyl)acetyl)cystamine) are disulfide-linked dimers with oxime groups.
- Key Similarity : All three compounds contain oxime groups, which are critical for enhancing radiation-induced DNA damage .
- Key Differences :
- The target compound’s imidazoline ring provides rigidity and stability, unlike the flexible disulfide backbone of Compounds 5 and 10.
- Compound 4 (O-benzyl oxime analog) showed reduced radiosensitization, indicating that oxime protection (e.g., benzyl groups) diminishes activity. The target compound’s free oxime may avoid this limitation .
Implications :
Phosgene Oxime (CX; Cl₂CNOH)
Toxicological Comparison :
- Structure: Phosgene oxime is a smaller molecule (Cl₂CNOH) with a highly reactive oxime-chlorine structure, classified as a vesicant and chemical warfare agent .
- Reactivity : Both compounds contain oxime groups, but phosgene oxime’s chlorine substituents confer extreme toxicity, causing rapid tissue damage. The target compound’s tetramethyl-imidazoline structure likely reduces acute toxicity.
Physical Data :
| Property | Target Compound* | Phosgene Oxime |
|---|---|---|
| Molecular Weight | ~234 (estimated) | 114.96 |
| Volatility | Likely low | High (volatile liquid) |
| AEGL-1 (10 min exposure) | Not established | 0.017 mg/m³ |
Implications :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime, and what are their critical optimization parameters?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted imidazoline precursors and hydroxylamine derivatives. For example, analogous oxime syntheses (e.g., indole-oxime derivatives) employ reflux conditions with acetic acid and sodium acetate as catalysts (3–5 hours, 1.1:1 molar ratio of aldehyde to amine) . Key parameters include:
- pH control : Acidic conditions (e.g., acetic acid) stabilize intermediates.
- Temperature : Reflux (~110–120°C) ensures efficient cyclization.
- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .
Q. How should researchers characterize the stability of the oxime functional group under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- UV-Vis Spectroscopy : Monitor absorbance changes in solutions stored at 4°C, 25°C, and −20°C over 30 days.
- HPLC Purity Checks : Detect degradation products (e.g., oxidation to ketones) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or EPR signals) for this nitroxide radical-containing compound?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography (as in structurally similar nitroxides) to confirm bond angles and spin density distribution .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hyperfine coupling constants and reconcile experimental EPR anomalies .
- Solvent Effects : Repeat NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on shifts .
Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 100°C | 120°C |
| Catalyst (NaOAc) | 0.1 mol | 0.2 mol |
| Reaction Time | 3 h | 5 h |
- Response Variables : Yield, purity (HPLC), and byproduct formation.
- Analysis : ANOVA identifies dominant factors; interaction plots reveal non-linear effects .
Q. What advanced techniques validate the compound’s radical scavenging activity in biological systems without interference from matrix effects?
- Methodological Answer :
- Spin Trapping : Use DMPO (5,5-dimethyl-1-pyrroline-N-oxide) in EPR to detect transient radical adducts in cell lysates.
- Fluorescence Quenching : Compare quenching constants (KSV) in buffer vs. serum-containing media to assess matrix interference .
- Computational Docking : Simulate interactions with ROS (e.g., superoxide) using molecular dynamics to corroborate experimental data .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental redox potentials for this compound?
- Methodological Answer :
- Solvent Correction : Adjust calculated potentials (e.g., using SMD solvation models) to match experimental conditions (e.g., aqueous vs. non-polar solvents) .
- Reference Electrodes : Calibrate Ag/AgCl vs. SHE (standard hydrogen electrode) to standardize measurements.
- Impurity Interference : Conduct cyclic voltammetry with purified vs. crude samples to isolate redox-active contaminants .
Synthesis and Reaction Design Table
Table 1: Key parameters for oxime formation in analogous compounds
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-formyl-1H-indole | NH2OH·HCl, AcOH, reflux | 78–85 | ≥95% | |
| Pyrazole-carboxaldehyde | NH2OH, NaOAc, 120°C | 65–72 | 90–93% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
